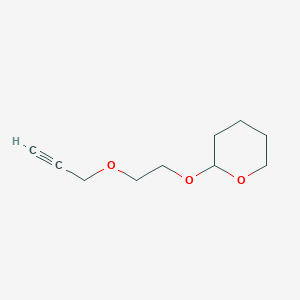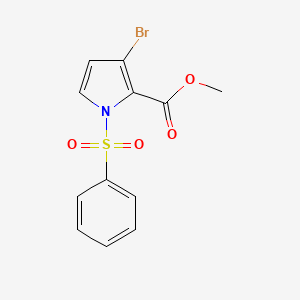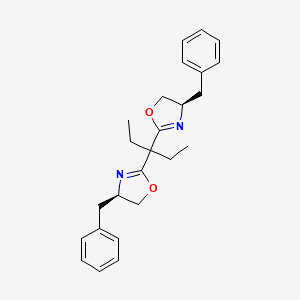![molecular formula C12H18OS B3319938 ({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene CAS No. 1190600-05-5](/img/structure/B3319938.png)
({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene
Descripción general
Descripción
({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene (hereafter referred to as PPSB) is an organic compound that is widely studied in the field of synthetic organic chemistry. PPSB is a sulfur-containing aromatic compound that has been found to have a wide range of applications in scientific research and laboratory experiments.
Mecanismo De Acción
The mechanism of action of PPSB is not fully understood. However, it is believed to involve the formation of a sulfonium salt intermediate, which then undergoes nucleophilic substitution to form the desired product. This process is believed to be catalyzed by the presence of a base, such as sodium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of PPSB are not fully understood. However, it has been found to be non-toxic in laboratory studies and is not believed to have any adverse effects on humans or animals. In addition, it has been found to have no mutagenic or teratogenic effects in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using PPSB in laboratory experiments is that it is readily available and can be synthesized using simple and inexpensive methods. In addition, it is non-toxic and has no adverse effects on humans or animals. However, there are some limitations to using PPSB in laboratory experiments. For example, it is not very stable in the presence of water and is sensitive to light and air.
Direcciones Futuras
There are a number of potential future directions for PPSB research. For example, further research could be conducted to better understand the mechanism of action of PPSB and its effects on enzymes and organometallic complexes. In addition, research could be conducted to explore the potential of PPSB as a catalyst in organic reactions. Finally, research could be conducted to explore the potential of PPSB as a reagent in the synthesis of a variety of organic compounds.
Aplicaciones Científicas De Investigación
PPSB has been found to have a wide range of applications in scientific research. For example, it has been used as a reagent in the synthesis of a variety of organic compounds, including peptides, nucleosides, and polymers. It has also been used to study the mechanism of action of certain enzymes, such as cytochrome P450 and thiol transferase. In addition, it has been used to study the properties of organometallic complexes and as a catalyst in organic reactions.
Propiedades
IUPAC Name |
3-propan-2-yloxypropylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-11(2)13-9-6-10-14-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKADLJLVCRSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCSC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720884 | |
| Record name | ({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190600-05-5 | |
| Record name | ({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




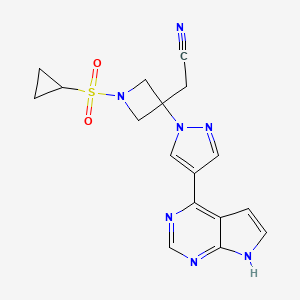
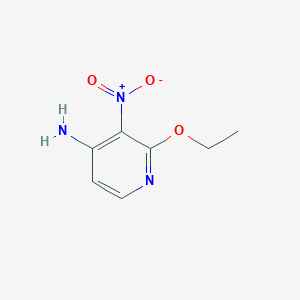


![[2H4]-10,11-Dihydro-10-hydroxycarbamazepine](/img/structure/B3319908.png)
![3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B3319911.png)
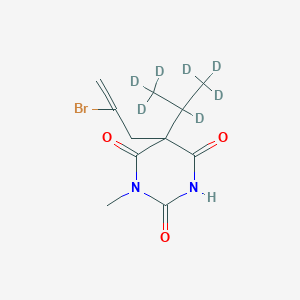

![Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-](/img/structure/B3319942.png)
